Methacrylonitrile

Catalog No.
S588272
CAS No.
126-98-7
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacrylonitrile

CAS Number

126-98-7

Product Name

Methacrylonitrile

IUPAC Name

2-methylprop-2-enenitrile

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3

InChI Key

GYCMBHHDWRMZGG-UHFFFAOYSA-N

SMILES

CC(=C)C#N

Solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.38 M
Miscible with acetone, octane, toluene @ 20-25 °C
Sol in alcohol, ether
In water, 2.54X10+4 mg/l @ 25 °C
Solubility in water at 20 °C: moderate
3%

Synonyms

2-Methyl-2-propenenitrile; 1-Methylethenyl Cyanide; 2-Cyano-1-propene; 2-Cyanopropene; 2-Methyl-2-propenenitrile; 2-Methylacrylonitrile; 2-Methylpropenenitrile; Isobutenenitrile; Isopropene Cyanide; Isopropenylnitrile; Methacrylnitrile; Methylacrylon

Canonical SMILES

CC(=C)C#N

Polymer Research and Development

Methacrylonitrile's primary application in scientific research lies in the development and modification of polymers. It serves as a building block for various homopolymers and copolymers. These polymers possess desirable properties like strength, resilience, and resistance to chemicals and heat. [Source: Asahi Kasei Corporation, ]

Researchers utilize MeAN to create novel polymers with tailored properties for specific applications. For instance, studies explore its potential in developing biodegradable polymers for medical devices and drug delivery systems, due to its hydrolyzability (ability to break down in water). [Source: Journal of Controlled Release, ]

Furthermore, MeAN serves as a valuable comonomer for enhancing the properties of existing polymers. It can improve strength, adhesion, and resistance to various environmental factors in materials like coatings, adhesives, and composites. [Source: Journal of Applied Polymer Science, ]

Chemical Intermediate and Precursor

Beyond polymers, MeAN acts as a versatile chemical intermediate in the synthesis of various organic compounds. It can be transformed into a range of valuable chemicals, including acids, amides, amines, esters, and other nitriles. [Source: Wikipedia, Methacrylonitrile, ]

This makes it a crucial component in the research and development of novel drugs, catalysts, and functional materials. For example, researchers have explored the use of MeAN in the synthesis of antimicrobial agents and pharmaceutical precursors. [Source: European Journal of Medicinal Chemistry, ]

Methacrylonitrile, also known as 2-Methylprop-2-enenitrile, is an unsaturated aliphatic nitrile characterized by its clear, colorless to slightly yellow liquid form and a bitter almond smell. It is primarily used in the production of various polymers and as a chemical intermediate for synthesizing acids, amides, amines, esters, and other nitriles. Methacrylonitrile has a boiling point of approximately 195 °F (90.6 °C) and is highly toxic through ingestion, inhalation, and skin absorption . Due to its structure, with a double bond and an additional methyl group, it exhibits unique reactivity compared to similar compounds like acrylonitrile .

Due to its unsaturation:

  • Polymerization: It can polymerize without a catalyst, rapidly forming homopolymers or copolymers. The polymerization can be initiated through electropolymerization or thermal methods .
  • Oxidative Metabolism: In biological systems, methacrylonitrile is metabolized by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can further react to produce toxic cyanide .
  • Decomposition: When exposed to excessive heat, methacrylonitrile can decompose into cyanide and nitrogen oxides .

Methacrylonitrile exhibits significant biological activity due to its toxicity. Acute exposure can lead to symptoms such as hypertension, tachycardia, and respiratory distress. The compound acts as a lacrimator and can cause delayed skin reactions upon contact. Its metabolism in the liver produces reactive metabolites that are implicated in its toxic effects .

Methacrylonitrile can be synthesized through several methods:

  • Vapor-phase Reaction: A common industrial method involves the reaction of isobutylene with ammonia and oxygen in the presence of a catalyst. This process yields methacrylonitrile along with by-products like acetonitrile and hydrogen cyanide .
  • Dehydration of Methacrylamide: Another method involves dehydrating methacrylamide under specific conditions to produce methacrylonitrile .
  • From Isopropylene Oxide: Methacrylonitrile can also be synthesized from isopropylene oxide and ammonia .

Methacrylonitrile has diverse applications:

  • Polymer Production: It is widely used in the manufacture of plastics, elastomers, and coatings. Methacrylonitrile-based polymers are known for their strength and durability .
  • Chemical Intermediate: It serves as an important intermediate in synthesizing various organic compounds including acids and amines .
  • Replacement for Acrylonitrile: Methacrylonitrile is utilized as a substitute for acrylonitrile in producing acrylonitrile-butadiene-styrene-like polymers .

Research indicates that methacrylonitrile interacts significantly with biological molecules due to its double bond. Its reactivity allows it to form adducts with proteins and nucleic acids, potentially leading to mutagenic effects. Studies have shown that it conjugates less with glutathione than acrylonitrile, indicating differences in metabolic pathways and toxicity profiles between these compounds .

Methacrylonitrile shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey CharacteristicsUnique Features
AcrylonitrileC₃H₃NWidely used in plastics; more reactiveHigher reactivity due to lack of methyl group
MethacrylamideC₄H₅N₁OUsed in adhesives; less toxicContains an amide functional group
IsobutyleneC₄H₈Used in fuel production; highly flammableSaturated hydrocarbon
Vinyl AcetateC₄H₆O₂Used in adhesives; less toxicContains an ester functional group

Methacrylonitrile's additional methyl group reduces the electron-withdrawing effect of the nitrile group compared to acrylonitrile, affecting its reactivity and biological interactions significantly .

Physical Description

Methacrylonitrile, stabilized appears as a clear colorless liquid. Less dense than water. Flash point 55°F. Boiling point 195°F. Very be toxic by ingestion, inhalation and skin absorption. Used to make plastics and coatings.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an odor like bitter almonds.

Color/Form

Colorless liquid.

XLogP3

0.7

Boiling Point

194 °F at 760 mm Hg (EPA, 1998)
90.3 °C
90.3 °C @ 760 mm Hg
195°F

Flash Point

55 °F (EPA, 1998)
13 °C (55 °F) open cup
1.1 °C c.c.
55°F
34°F

Vapor Density

2.31 (EPA, 1998) (Relative to Air)
2.31 (Air= 1)
Relative vapor density (air = 1): 2.3
2.31

Density

0.8001 at 68 °F (EPA, 1998)
0.8001 @ 20 °C/4 °C
Relative density (water = 1): 0.8
0.8001
0.80

LogP

0.68 (LogP)
log Kow = 0.68
0.68

Odor

Odor-like bitter almonds.

Melting Point

-32.4 °F (EPA, 1998)
-35.8 °C
-32.4°F
-32°F

UNII

04S4K38612

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

40 mm Hg at 55.04 °F (EPA, 1998)
71.20 mmHg
71.2 mm Hg @ 25 °C
Vapor pressure, kPa at 25 °C: 8.66
40 mmHg at 55.04°F
(77°F): 71 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Impurities

Product may be stabilized with 50 ppm the monoethyl ether of hydroquinone.

Other CAS

126-98-7
25067-61-2

Wikipedia

Methacrylonitrile

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Vapor-phase catalytic oxidation of methallylamine; dehydration of methacrylamide; from isopropylene oxide and ammonia.

General Manufacturing Information

2-Propenenitrile, 2-methyl-: ACTIVE
2-Propenenitrile, 2-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

OSW Method 8240B-S,W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Detection limit = 100 ug/l.
EPA Method 1624-S. Volatile Organic Compounds by Isotope Dilution GC/MS. Detection limit unspecified.
OSW Method 8260A. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit unspecified.
OSW Method 8260B. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit unspecified. Detection limit unspecified.

Interactions

Antidotes for acute toxicity of methacrylonitrile were studied in rats. Male Wistar rats were exposed for 30 minutes to methacrylonitrile at lethal concentrations from 3180 to 5700 ppm. Animals were removed to plain air. Some exposed to 3180 or 3210 ppm were injected with unusual cyanide antidotes 4-dimethylaminophenol at 10 mg/kg plus 500 mg/kg sodium thiosulfate. Some exposed to 3500 to 5700 ppm were given N-acetyl-cysteine at 200 mg/kg, an acrylonitrile antidote. Clinical effects observed in animals not given the antidotes were compared with those of comparable doses of acrylonitrile. Animals intoxicated with acrylonitrile showed marked salivation, flow of tears, diarrhea, and convulsions with death occurring in 3 to 4 hours. Animal intoxicated with methacrylonitrile showed rapid unconsciousness with convulsions and lethality by 1 hr, suggesting metabolically formed cyanide. While all animals not given antidotes died, those given the cyanide antidotes all survived. N-acetyl-cysteine caused surival of all animals through exposure to 4340 ppm. At higher doses some deaths occurred but the majority survived. ... Acute toxicity of methacrylonitrile is predominantly caused by metabolically formed cyanide. N-acetyl-cysteine, which reacts directly with alpha, beta unsaturated nitrites, is an effective antidote, as it is against acrylonitrile.
WHEN SODIUM THIOSULFATE WAS GIVEN IN MULTIPLE INJECTIONS, IT PROTECTED MICE AGAINST DEATH BY PROPIONITRILE.
The toxic mechanism of nitriles (including propionitrile) and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles.

Dates

Modify: 2023-08-15

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